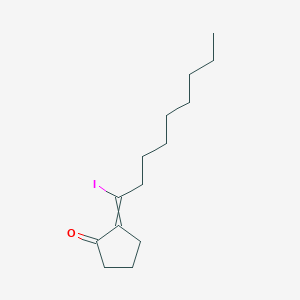![molecular formula C12H16N2 B14191613 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- CAS No. 850014-40-3](/img/structure/B14191613.png)
1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a pentyl group attached at the 3-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a pentyl-substituted aldehyde under specific reaction conditions . The reaction typically occurs at elevated temperatures, around 50°C, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve modifications of established synthetic routes to optimize yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine-N-oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Halogenation reactions, such as bromination or iodination, predominantly occur at the 3-position of the pyridine ring. Mannich reactions can also be employed to introduce aminoalkyl groups at specific positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of 3-bromo derivatives, while Mannich reactions yield aminoalkyl-substituted products .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the development of novel compounds with potential biological activities.
Biology: In biological studies, this compound has shown promise as an inhibitor of specific enzymes and receptors.
Medicine: The compound’s potential as a therapeutic agent is being explored in various medical fields.
Industry: In the industrial sector, 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- can be compared with other similar compounds in the pyrrolopyridine family. Some of these compounds include:
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-: This compound has a methyl group at the 3-position instead of a pentyl group.
1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-: With an ethyl group at the 3-position, this compound also shows distinct properties and applications compared to the pentyl-substituted derivative.
1H-Pyrrolo[2,3-b]pyridine, 3-phenyl-: The presence of a phenyl group at the 3-position imparts unique characteristics to this compound, influencing its interactions with molecular targets and its overall biological activity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological functions. Researchers continue to explore the potential of this compound and its derivatives to uncover new applications and therapeutic benefits.
Propiedades
Número CAS |
850014-40-3 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-pentyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H16N2/c1-2-3-4-6-10-9-14-12-11(10)7-5-8-13-12/h5,7-9H,2-4,6H2,1H3,(H,13,14) |
Clave InChI |
NIDBIIIBFQJJHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CNC2=C1C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)


![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)
![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)

![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)


![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
